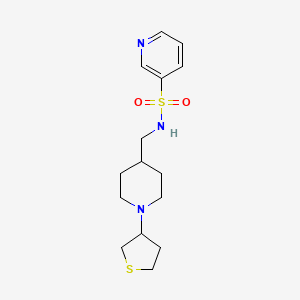

N-((1-(四氢噻吩-3-基)哌啶-4-基)甲基)吡啶-3-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

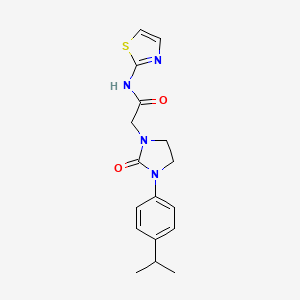

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

科学研究应用

抗癌活性

含有稠合哌啶部分的芳香磺酰胺已被证明是有希望的氧化应激诱导抗癌剂。此类化合物的文库在黑色素瘤和白血病细胞中诱导氧化应激和谷胱甘肽耗竭,在微摩尔浓度下发挥细胞毒性作用。值得注意的是,此文库中的化合物在 K562 白血病细胞上显示出 100% 的细胞毒性作用,EC50 值低,这突显了它们作为多种癌症类型(包括白血病、黑色素瘤、胶质母细胞瘤以及肝癌、乳腺癌和肺癌)有效抗癌剂的潜力 (Madácsi 等人,2013)。

抗菌活性

在抗菌研究的背景下,已经合成并评估了新型磺酰胺对番茄植物细菌和真菌病原体的功效。这些研究强调了某些二苯甲基-磺酰基-哌啶衍生物的显著有效的抗菌活性,为植物病害管理提供了新的途径 (Vinaya 等人,2009)。

分子对接和药物设计

涉及新型磺酰胺对关键生物靶标(如二氢叶酸还原酶 (DHFR))的合成和分子对接的研究证明了这些化合物在药物设计中的用途。此类研究不仅提供了对生物活性结构要求的见解,而且还为开发更有效的抗癌和抗菌剂铺平了道路。这种方法已经导致识别出比已建立的药物具有更好活性谱的化合物,表明它们在治疗应用中的潜力 (Debbabi 等人,2017)。

多功能剂的开发

芳基磺酰胺衍生物中磺酰胺部分的 N-烷基化已被探索作为设计 5-HT7 受体选择性配体或多药理学方法的多功能剂的策略。这项研究强调了 N-烷基化芳基磺酰胺在治疗复杂疾病(包括中枢神经系统疾病)中的潜力,方法是识别具有抗抑郁样和促认知特性的化合物 (Canale 等人,2016)。

作用机制

Target of Action

The primary target of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}pyridine-3-sulfonamide is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli . It is a multiprotein complex constituted by the NLRP3 protein, the apoptosis-associated speck-like protein containing a caspase-recruiting domain (ASC), and procaspase-1 .

Mode of Action

The compound interacts with the NLRP3 inflammasome, inhibiting its function . This interaction results in the inhibition of NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . The compound’s ability to reduce the ATPase activity of human recombinant NLRP3 has also been evaluated .

Biochemical Pathways

The compound affects the NLRP3 inflammasome pathway, which plays a fundamental role in the immune response to exogenous and endogenous stimuli . By inhibiting the NLRP3 inflammasome, the compound can modulate the immune response and potentially have anti-inflammatory effects .

Pharmacokinetics

The compound’s ability to inhibit nlrp3-dependent pyroptosis and il-1β release suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of NLRP3-dependent pyroptosis and IL-1β release . This can lead to a modulation of the immune response, potentially resulting in anti-inflammatory effects .

Action Environment

The action of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}pyridine-3-sulfonamide is influenced by the cellular environment. For example, the compound’s efficacy can be affected by the presence of lipopolysaccharide (LPS) and ATP, which stimulate NLRP3 expression

属性

IUPAC Name |

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2S2/c19-22(20,15-2-1-6-16-11-15)17-10-13-3-7-18(8-4-13)14-5-9-21-12-14/h1-2,6,11,13-14,17H,3-5,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLXVPBNOLYPAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2437716.png)

![N-(4-fluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2437717.png)

![4-[4-(Trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B2437719.png)

![7-allyl-3,9-dimethyl-1-(3-phenylpropyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2437720.png)

![N-Ethyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2437724.png)

![4-(4-Chlorophenyl)-2-{[(4-methoxyphenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2437727.png)

![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![9-methyl-4-(methylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2437730.png)